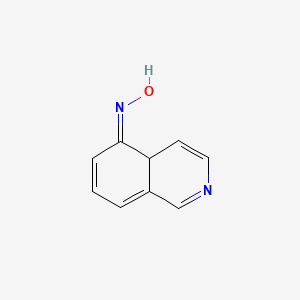

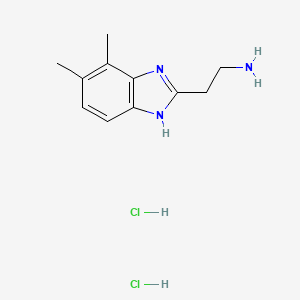

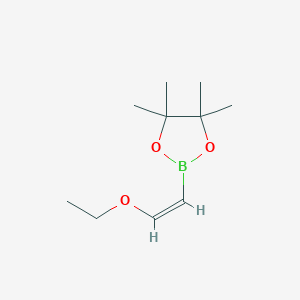

![molecular formula C7H12ClNO2 B1417870 Chlorhydrate de méthyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 1024038-72-9](/img/structure/B1417870.png)

Chlorhydrate de méthyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate

Vue d'ensemble

Description

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de médicaments antiviraux

Ce composé est un intermédiaire crucial dans la synthèse de médicaments antiviraux tels que boceprevir, utilisé pour traiter l'hépatite C. Il est également essentiel dans la production de PF-07321332, un médicament oral pour le traitement du COVID-19 .

Recherche en catalyse

Le composé a été utilisé dans des études explorant la cyclopropanation intramoléculaire catalysée par le Ru (II). Ces recherches sont importantes pour développer des méthodes plus efficaces de synthèse d'échafaudages hétérocycliques présents dans de nombreux produits pharmaceutiques .

Intermédiaires pharmaceutiques

En raison de sa structure unique, il sert d'intermédiaire pharmaceutique important. Il est utilisé dans la synthèse à grande échelle de divers médicaments, mettant en évidence sa polyvalence en chimie médicinale .

Études structurales

Les chercheurs ont utilisé ce composé pour obtenir des informations structurales sur la conception de médicaments, en particulier dans l'étude de Nirmatrelvir (PF-07321332) et de sa complexation avec la protéase du SARS-CoV-2 .

Développement de la méthodologie de synthèse

Le composé est impliqué dans le développement de nouvelles méthodologies de synthèse, telles que les conditions télescopées pour la synthèse des azabicyclohexanes, qui sont précieuses pour les applications pharmaceutiques .

Recherche anticancéreuse

Il a été incorporé dans la synthèse de nouveaux composés aux propriétés anticancéreuses potentielles, tels que les hybrides imidazole-triazole-glycoside, qui sont étudiés comme candidats anticancéreux du sein .

Production d'échafaudages hétérocycliques

Le composé est utilisé dans la production d'échafaudages hétérocycliques, qui sont des structures centrales dans de nombreux produits pharmaceutiques et produits naturels actifs .

Synthèse de matériaux avancés

Ses propriétés structurales le rendent approprié pour la synthèse de matériaux avancés qui pourraient avoir des applications dans divers domaines, y compris la nanotechnologie et la science des matériaux .

Mécanisme D'action

Target of Action

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .

Mode of Action

The compound’s mode of action is primarily through its interaction with the viral protease, an enzyme that is essential for the life cycle of the hepatitis C virus and SARS-CoV-2 . By inhibiting this enzyme, the compound prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

The compound affects the biochemical pathways related to viral replication. By inhibiting the viral protease, it disrupts the life cycle of the virus, preventing it from producing new copies of itself . This results in a decrease in the viral load and helps the immune system to clear the infection.

Result of Action

The result of the compound’s action is a reduction in the viral load in the body. By inhibiting the viral protease, the compound prevents the virus from replicating. This helps to control the infection and allows the immune system to clear the virus from the body .

Analyse Biochimique

Biochemical Properties

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including proteases and esterases. The interaction with proteases, for instance, involves the binding of the compound to the active site of the enzyme, inhibiting its activity. This inhibition can be beneficial in therapeutic contexts where the downregulation of protease activity is desired, such as in the treatment of certain viral infections .

Cellular Effects

The effects of Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles. These changes can result in varied cellular responses, including apoptosis, proliferation, or differentiation, depending on the cell type and context .

Molecular Mechanism

At the molecular level, Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent substrate access and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse outcomes .

Metabolic Pathways

Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target enzymes or proteins, thereby modulating its biochemical and cellular effects .

Propriétés

IUPAC Name |

methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINRNZAMIJPDPU-FTEHNKOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212063-26-7 | |

| Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

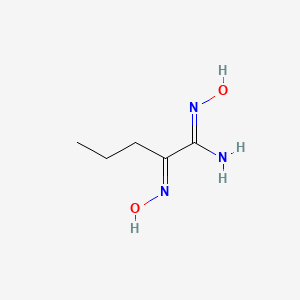

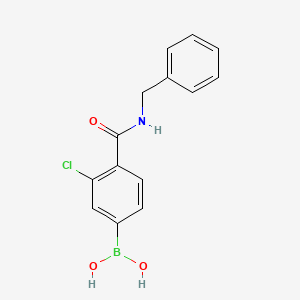

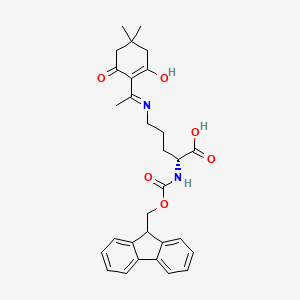

![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)

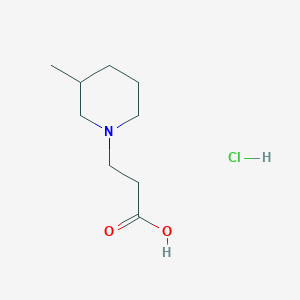

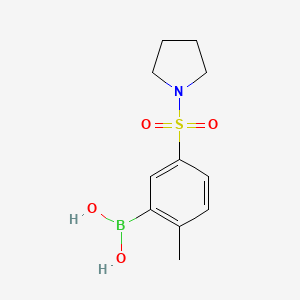

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)

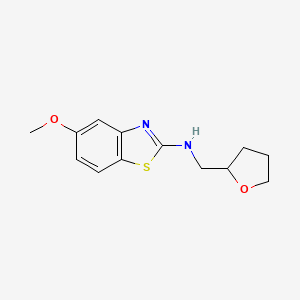

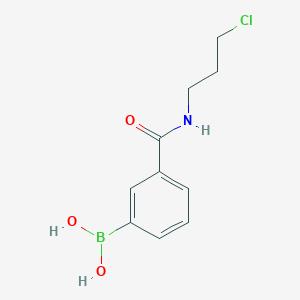

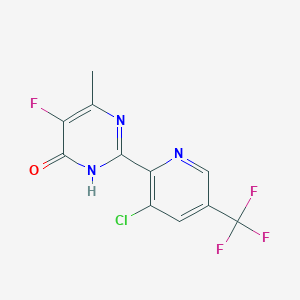

![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)